molecular formula C9H13NO2S B2958647 1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone CAS No. 1250657-20-5

1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone

Cat. No. B2958647
CAS RN: 1250657-20-5
M. Wt: 199.27
InChI Key: GKQUEIKCWGDNBW-UHFFFAOYSA-N
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Description

“1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone” is a chemical compound with the CAS Number: 1250657-20-5 . It has a molecular weight of 199.27 and its IUPAC name is 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]acetone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Drug Synthesis and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its thiazole ring is a common motif in many drugs due to its bioactive properties . For instance, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and antitumor activities. The ethoxypropanone group in the compound can be modified to produce different therapeutic agents, making it a versatile building block in medicinal chemistry.

Biological Activity Studies

The methyl-thiazolyl moiety of the compound is structurally similar to portions of larger molecules that exhibit significant biological activities. Researchers can use this compound to study interactions with biological macromolecules, such as proteins or nucleic acids, to understand the role of thiazole in biological systems .

Agricultural Chemistry

Thiazoles are known to possess herbicidal and fungicidal properties. This compound could serve as a precursor in the development of new agrochemicals aimed at protecting crops from pests and diseases, contributing to increased agricultural productivity .

properties

IUPAC Name

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQUEIKCWGDNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone

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